molecular formula C23H24N2O9 B11829097 4-Nitrophenyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside

4-Nitrophenyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside

Cat. No.: B11829097
M. Wt: 472.4 g/mol
InChI Key: BESTZLZNOJJNEZ-UWPRFDSFSA-N
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Description

4-Nitrophenyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is a complex carbohydrate derivative. It is widely used in biochemical research, particularly in the study of glycosidases and glycosyltransferases. This compound is known for its stability and specificity, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside involves multiple steps. The process typically starts with the protection of hydroxyl groups on the glucopyranoside ring, followed by the introduction of the nitrophenyl group. The acetylation of the amino group and the formation of the benzylidene acetal are crucial steps in the synthesis. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitrophenyl group can also be reduced to an amino group.

    Substitution: The acetyl and benzylidene groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

4-Nitrophenyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is extensively used in scientific research, including:

    Chemistry: As a substrate for studying glycosidase activity and enzyme kinetics.

    Biology: In the investigation of glycosylation processes and carbohydrate metabolism.

    Industry: Used in the synthesis of complex carbohydrates and glycosides for various applications.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside involves its interaction with specific enzymes, such as glycosidases. The compound acts as a substrate, and the enzymatic hydrolysis leads to the release of 4-nitrophenol, which can be quantitatively measured. This property makes it a valuable tool for studying enzyme activity and kinetics .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Another nitrophenyl derivative used in similar applications.

    2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride: Used in the synthesis of glycosides and glycosylation reactions.

Uniqueness

4-Nitrophenyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is unique due to its specific structure, which provides stability and specificity in enzymatic reactions. The presence of the benzylidene group offers additional protection and selectivity, making it a preferred choice in various biochemical assays .

Properties

Molecular Formula

C23H24N2O9

Molecular Weight

472.4 g/mol

IUPAC Name

[(4aR,6R,7R,8R,8aS)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C23H24N2O9/c1-13(26)24-19-21(31-14(2)27)20-18(12-30-22(34-20)15-6-4-3-5-7-15)33-23(19)32-17-10-8-16(9-11-17)25(28)29/h3-11,18-23H,12H2,1-2H3,(H,24,26)/t18-,19-,20-,21-,22?,23+/m1/s1

InChI Key

BESTZLZNOJJNEZ-UWPRFDSFSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

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